molecular formula C12H10IN3O3 B213693 methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate

methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate

Cat. No. B213693
M. Wt: 371.13 g/mol
InChI Key: GZVBWVRAHUQBSA-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate, also known as MIPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPT is a pyrazole-based compound that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell growth and proliferation. methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has also been found to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial agents.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is also easy to purify, making it suitable for further characterization. However, methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has some limitations, including its low solubility in water, which can limit its use in some experiments.

Future Directions

Methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several potential future directions. One potential direction is the development of methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate-based drugs for the treatment of cancer and inflammatory diseases. methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate can also be used as a starting material for the synthesis of other pyrazole-based compounds with improved pharmacological properties. Further studies are needed to fully understand the mechanism of action of methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate and its potential applications in various fields.
Conclusion:
In conclusion, methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been extensively studied for its potential use as an anti-tumor, anti-inflammatory, and anti-bacterial agent. methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has some limitations, including its low solubility in water. Further studies are needed to fully understand the mechanism of action of methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate and its potential applications in various fields.

Synthesis Methods

Methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate can be synthesized using different methods, including the reaction of methyl 3-amino benzoate with 4-iodo-3-pyrazolecarboxylic acid chloride. Another method involves the reaction of 4-iodo-3-pyrazolecarboxylic acid with methyl 3-aminobenzoate in the presence of a coupling reagent. The synthesis of methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a complex process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

Methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for drug development. methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has also been used in the synthesis of other pyrazole-based compounds with improved pharmacological properties.

properties

Product Name

methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate

Molecular Formula

C12H10IN3O3

Molecular Weight

371.13 g/mol

IUPAC Name

methyl 3-[(4-iodo-1H-pyrazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C12H10IN3O3/c1-19-12(18)7-3-2-4-8(5-7)15-11(17)10-9(13)6-14-16-10/h2-6H,1H3,(H,14,16)(H,15,17)

InChI Key

GZVBWVRAHUQBSA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=NN2)I

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=NN2)I

Origin of Product

United States

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